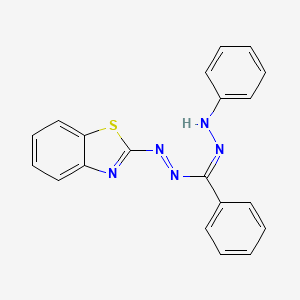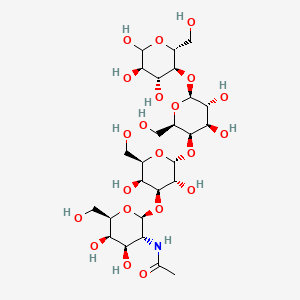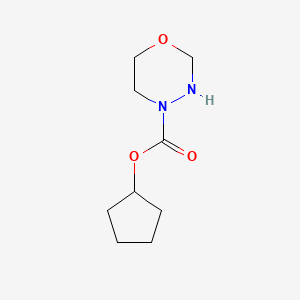
Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate is a heterocyclic compound featuring a cyclopentyl group attached to a 1,3,4-oxadiazinane ring, which is further substituted with a carboxylate group. This compound belongs to the class of oxadiazines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate can be synthesized through a one-pot synthetic protocol involving the aerobic oxidation of acylhydrazides followed by a cycloaddition reaction. The process typically involves the use of sodium nitrite (NaNO₂) and nitric acid (HNO₃) for the oxidation step, and 4-(dimethylamino)pyridine (DMAP) as a catalyst for the cycloaddition with allenoates . This method is efficient and yields the desired product in good to high yields.
Industrial Production Methods
The use of environmentally friendly reagents and catalysts, along with optimized reaction conditions, can facilitate the large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under aerobic conditions using reagents like oxygen, iodine, or bromine.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Oxygen, iodine, bromine
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity . The compound’s unique structure allows it to form stable interactions with various biological targets, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole core but differ in their substituents and overall structure.
Azinane derivatives: Compounds with azinane rings that exhibit similar biological activities but differ in their chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazine and azinane derivatives.
Propiedades
Fórmula molecular |
C9H16N2O3 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
cyclopentyl 1,3,4-oxadiazinane-4-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c12-9(11-5-6-13-7-10-11)14-8-3-1-2-4-8/h8,10H,1-7H2 |
Clave InChI |
QMMHQVXXFUVMBE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(=O)N2CCOCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


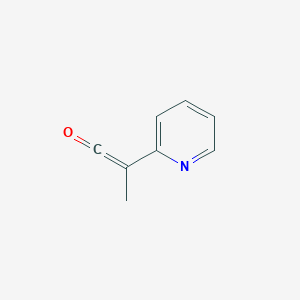
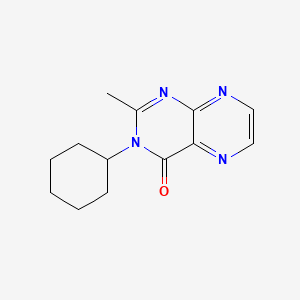
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
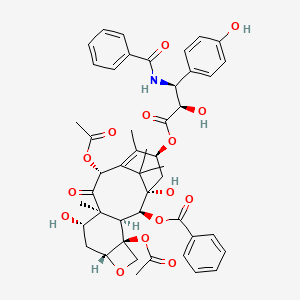

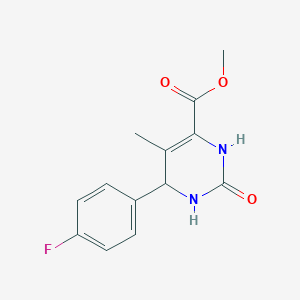
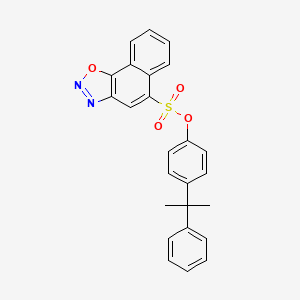

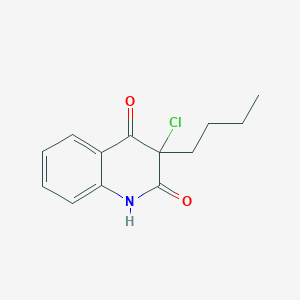
![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
